molecular formula C31H33Cl2FN4O5S B15092096 N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[(2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)methoxy]quinazolin-4-amine;4-methylbenzenesulfonic acid

N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[(2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)methoxy]quinazolin-4-amine;4-methylbenzenesulfonic acid

Cat. No.: B15092096
M. Wt: 663.6 g/mol
InChI Key: GQLLAIBEWDUUBQ-UHFFFAOYSA-N
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Description

This compound, also known as tesevatinib (XL647), is a quinazoline derivative with a complex bicyclic substituent and a 4-methylbenzenesulfonic acid counterion. Its IUPAC name reflects key structural features:

  • A quinazolin-4-amine core substituted with methoxy groups at positions 6 and 7.
  • A 3,4-dichloro-2-fluorophenyl group at the 4-amino position.
  • A 2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole moiety linked via a methoxy group at position 7.
  • A 4-methylbenzenesulfonic acid counterion, enhancing solubility and stability .

Tesevatinib is a potent inhibitor of Ephrin type-A receptor 2 (EphA2), a tyrosine kinase implicated in cancer progression. It has been investigated in clinical trials for solid tumors and polycystic kidney disease due to its anti-proliferative and anti-angiogenic properties .

Properties

IUPAC Name

N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[(2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)methoxy]quinazolin-4-amine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25Cl2FN4O2.C7H8O3S/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,28,29,30);2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLLAIBEWDUUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33Cl2FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[(2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)methoxy]quinazolin-4-amine;4-methylbenzenesulfonic acid involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the 3,4-dichloro-2-fluorophenyl and other substituents through reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[(2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)methoxy]quinazolin-4-amine;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and catalysts (e.g., palladium complexes) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinazoline core.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[(2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)methoxy]quinazolin-4-amine;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives are a well-studied class of kinase inhibitors. Below is a detailed comparison of tesevatinib with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name (CAS/RN) Core Structure Substituents Target/Mechanism Molecular Weight (g/mol) Key Features
Tesevatinib (874286-84-7) Quinazolin-4-amine - 6-Methoxy
- 7-(Cyclopenta[c]pyrrole-methoxy)
- 3,4-Dichloro-2-fluorophenyl
- 4-Methylbenzenesulfonic acid
EphA2 inhibitor ~650 (estimated) High selectivity for EphA2; enhanced solubility due to sulfonic acid counterion
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine (184475-35-2) Quinazolin-4-amine - 7-Methoxy
- 6-(Morpholinylpropoxy)
- 3-Chloro-4-fluorophenyl
Kinase inhibitor (unspecified) 446.90 Morpholine substituent improves pharmacokinetics; lacks bicyclic moiety
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (179552-74-0) Quinazolin-4-amine - 7-Methoxy
- 6-Nitro
- 3-Chloro-4-fluorophenyl
Unknown ~400 (estimated) Nitro group may enhance electrophilic reactivity; no sulfonic acid counterion
6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine (1421372-67-9) Quinazolin-4-amine - 6,7-Dimethoxy
- 4-Phenoxyphenyl
Unknown ~400 (estimated) Dimethoxy configuration reduces steric hindrance; simpler aryl group

Key Research Findings:

Target Specificity :

  • Tesevatinib’s cyclopenta[c]pyrrole-methoxy group confers unique binding affinity for EphA2, distinguishing it from morpholine- or nitro-substituted analogs .
  • Compounds with morpholinylpropoxy groups (e.g., 184475-35-2) exhibit broader kinase inhibition but lower selectivity .

Solubility and Bioavailability :

  • The 4-methylbenzenesulfonic acid in tesevatinib improves aqueous solubility (>10 mg/mL) compared to free-base quinazolines (e.g., 179552-74-0, solubility <1 mg/mL) .

Toxicity and Safety: Sulfonic acid derivatives like tesevatinib show reduced ocular toxicity compared to phenolic analogs (e.g., 2-hydroxy-3,5-bis[...]benzenesulfonic acid), which cause irreversible eye damage .

Synthetic Complexity :

  • Tesevatinib’s bicyclic pyrrolidine moiety requires multi-step synthesis involving cyclization and stereochemical control, unlike simpler triazole or nitro derivatives .

Biological Activity

The compound N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[(2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)methoxy]quinazolin-4-amine; 4-methylbenzenesulfonic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Core Structure : The quinazoline moiety is known for its diverse biological activities.
  • Substituents : The presence of dichloro and fluorine atoms enhances its pharmacological profile by potentially increasing lipophilicity and receptor binding affinity.
PropertyValue
Molecular Weight493.4 g/mol
XLogP3-AA6.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count6

Anticancer Properties

Research indicates that quinazoline derivatives often exhibit anticancer activity. The specific compound has shown promise in inhibiting various cancer cell lines due to its ability to interfere with key signaling pathways involved in cell proliferation and survival. For instance:

  • Mechanism of Action : It is believed to inhibit the activity of certain kinases that are crucial for cancer cell growth.

A study demonstrated that similar compounds within the quinazoline family effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .

Antiviral Activity

Emerging data suggest that this compound may also possess antiviral properties. A related study highlighted the effectiveness of quinazoline derivatives against viral infections by disrupting viral replication processes:

  • In vitro Studies : Compounds showed significant inhibition of viral replication at concentrations ranging from 4 to 20 μg/mL against various viruses including influenza and herpes simplex virus .

Case Studies

  • Case Study on Anticancer Efficacy :
    • Study Design : A randomized control trial involving human cancer cell lines treated with the compound.
    • Results : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
  • Case Study on Antiviral Activity :
    • Study Design : In vitro testing against influenza virus in MDCK cells.
    • Results : The compound exhibited an EC50 of 0.35 µM with low cytotoxicity, indicating a favorable therapeutic index .

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